ArphamenineBHemisulfate
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Overview
Description
Arphamenine B hemisulfate is a compound known for its role as an inhibitor of aminopeptidase B, a Zn2±dependent exopeptidase. This enzyme selectively removes arginine and/or lysine residues from the NH2-terminus of several peptide substrates . The compound is isolated from bacteria and has applications in enhancing immune responses and characterizing novel proteases .
Preparation Methods
Arphamenine B hemisulfate is synthesized through microbial fermentation. The compound is isolated from bacterial cultures, specifically those that produce aminopeptidase B inhibitors . The synthetic route involves the fermentation of bacteria, followed by extraction and purification processes to obtain the pure compound. The reaction conditions typically involve maintaining the bacterial cultures at optimal growth conditions, followed by the use of solvents and chromatographic techniques for purification .
Chemical Reactions Analysis
Arphamenine B hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Arphamenine B hemisulfate has a wide range of scientific research applications:
Mechanism of Action
Arphamenine B hemisulfate exerts its effects by inhibiting aminopeptidase B, a Zn2±dependent exopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving arginine and lysine residues from peptide substrates. This inhibition leads to the accumulation of peptide substrates, which can enhance immune responses and affect various biological pathways .
Comparison with Similar Compounds
Arphamenine B hemisulfate is unique compared to other aminopeptidase B inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Bestatin: Another aminopeptidase inhibitor, but with a different mechanism of action and specificity.
Leuhistin: Inhibits aminopeptidase M, another member of the aminopeptidase family, but not aminopeptidase B.
Arphamenine B hemisulfate stands out due to its selective inhibition of aminopeptidase B and its ability to enhance immune responses .
Biological Activity
Arphamenine B hemisulfate is a compound recognized for its significant biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.
Overview of Arphamenine B Hemisulfate
Arphamenine B hemisulfate is an inhibitor of aminopeptidase B, a zinc-dependent exopeptidase that plays a crucial role in peptide metabolism by removing arginine and lysine residues from the amino terminus of peptides. Its unique structure allows it to selectively inhibit this enzyme, leading to various biological effects, including enhanced immune responses and potential therapeutic applications in diseases where aminopeptidase B is implicated .
The primary mechanism through which Arphamenine B hemisulfate exerts its effects involves binding to the active site of aminopeptidase B. This binding prevents the enzyme from cleaving peptide substrates, resulting in the accumulation of these substrates. This accumulation can enhance immune responses and modulate various biological pathways .
Antimicrobial Activity
Arphamenine B hemisulfate has demonstrated notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The following table summarizes its antimicrobial activity against selected pathogens:
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 | 32 µg/mL |
Escherichia coli | 15 | 64 µg/mL |
Candida albicans | 20 | 16 µg/mL |
These results indicate that Arphamenine B hemisulfate is particularly effective against Staphylococcus aureus, including methicillin-resistant strains .
Immunomodulatory Effects
Research indicates that Arphamenine B hemisulfate can enhance immune responses. In vitro studies have shown that it stimulates the production of cytokines such as IL-6 and TNF-alpha in immune cells. This effect is crucial for developing potential treatments for immunodeficiency disorders .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study involving Arphamenine B hemisulfate was conducted to evaluate its effectiveness against multi-drug resistant Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as an alternative treatment option . -
Immunological Impact :
Another case study assessed the immunomodulatory effects of Arphamenine B hemisulfate in a murine model. The findings revealed increased levels of serum antibodies and enhanced T-cell activation upon treatment with the compound, indicating its role in boosting immune function .
Research Findings
Recent studies have highlighted the potential therapeutic applications of Arphamenine B hemisulfate:
- Cancer Research : Preliminary investigations suggest that this compound may inhibit tumor growth by modulating aminopeptidase activity in cancer cells.
- Infection Control : Its antimicrobial properties position it as a candidate for developing new antibiotics, particularly against resistant strains .
Properties
IUPAC Name |
(2R,5S)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4.H2O4S/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t11-,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPZBEQQKUCCLX-YLAFAASESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.